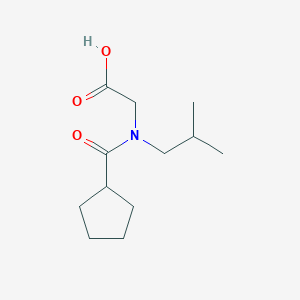
n-(Cyclopentanecarbonyl)-n-isobutylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopentanecarbonyl)-N-isobutylglycine is an organic compound that belongs to the class of amino acid derivatives It features a cyclopentanecarbonyl group attached to the nitrogen atom of glycine, with an isobutyl group also bonded to the nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-N-isobutylglycine typically involves the acylation of glycine with cyclopentanecarbonyl chloride in the presence of a base, followed by the alkylation of the resulting intermediate with isobutyl bromide. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to reflux conditions.
Purification: Column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
化学反応の分析
Types of Reactions
N-(Cyclopentanecarbonyl)-N-isobutylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(Cyclopentanecarbonyl)-N-isobutylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which N-(Cyclopentanecarbonyl)-N-isobutylglycine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and response.
類似化合物との比較
Similar Compounds
- N-(Cyclopentanecarbonyl)-N-methylglycine
- N-(Cyclopentanecarbonyl)-N-ethylglycine
- N-(Cyclopentanecarbonyl)-N-propylglycine
Uniqueness
N-(Cyclopentanecarbonyl)-N-isobutylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobicity and may influence its interaction with biological targets compared to its analogs.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2-[cyclopentanecarbonyl(2-methylpropyl)amino]acetic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(2)7-13(8-11(14)15)12(16)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,14,15) |
InChIキー |
WKWDHVRBKRDSJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(=O)O)C(=O)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


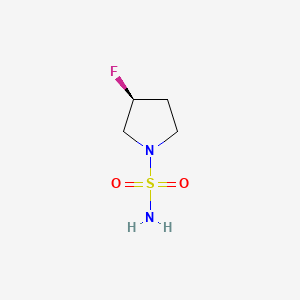


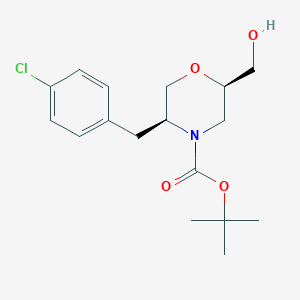


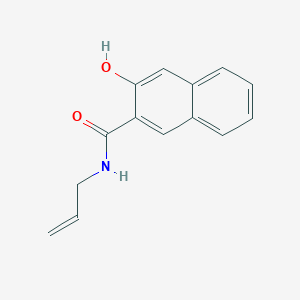
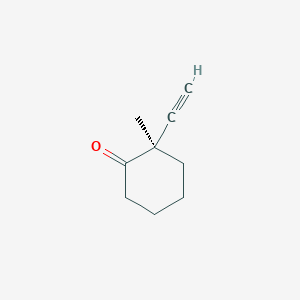
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
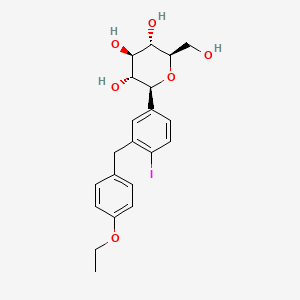
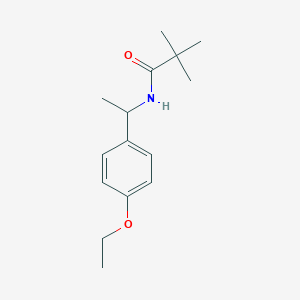
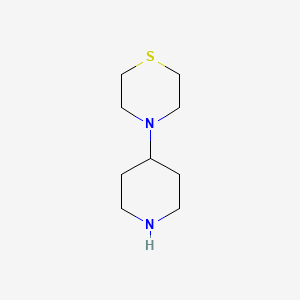
![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)

